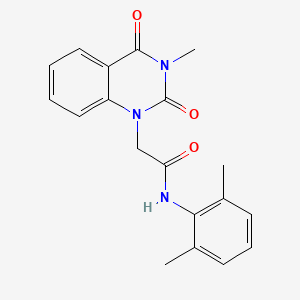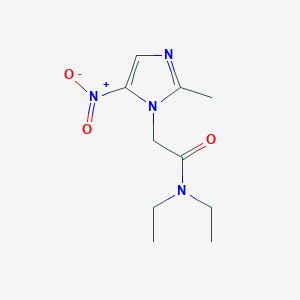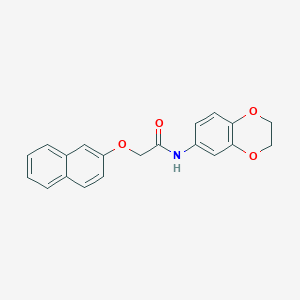![molecular formula C15H12Cl2N2OS B5755348 2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C15H12Cl2N2OS, and is commonly referred to as CCMTB.
作用機序
The mechanism of action of CCMTB involves the inhibition of specific proteins, such as protein kinase C and mitogen-activated protein kinase, which are involved in various cellular processes, including cell proliferation, survival, and neurotransmitter release.
Biochemical and Physiological Effects:
CCMTB has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, regulation of neurotransmitter release, and modulation of synaptic plasticity. Additionally, CCMTB has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using CCMTB in lab experiments is its specificity in targeting specific proteins involved in various cellular processes. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.
将来の方向性
Future research on CCMTB could focus on its potential applications in other scientific research fields, such as immunology and infectious diseases. Additionally, further studies could investigate the potential for CCMTB to be used as a therapeutic agent for various diseases, including cancer and neurological disorders.
合成法
The synthesis of CCMTB involves the reaction of 2-chlorobenzoyl isothiocyanate with 3-chloro-4-methylaniline. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
CCMTB has been studied for its potential applications in various scientific research fields, including cancer research and neuroscience. In cancer research, CCMTB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, CCMTB has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity.
特性
IUPAC Name |
2-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-6-7-10(8-13(9)17)18-15(21)19-14(20)11-4-2-3-5-12(11)16/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIMIYAPDGVHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)
![{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)
![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)
![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)



methanone](/img/structure/B5755394.png)
